methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate is a complex organic compound with a unique structure that includes a pyridine ring, a benzoate ester, and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-formylbenzoic acid with 2-(pyridin-2-ylsulfanyl)propanoyl hydrazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced forms of the hydrazinylidene group or the benzoate ester.
Substitution: Products depend on the nucleophile used, such as substituted pyridine or benzoate derivatives.
Scientific Research Applications
Methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(pyridin-2-ylsulfanyl)methyl]benzoate
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
Uniqueness
Methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate is unique due to its specific structural features, such as the hydrazinylidene group and the combination of pyridine and benzoate moieties
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(2-pyridin-2-ylsulfanylpropanoylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C17H17N3O3S/c1-12(24-15-5-3-4-10-18-15)16(21)20-19-11-13-6-8-14(9-7-13)17(22)23-2/h3-12H,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
LZFNSRAANWDXEU-YBFXNURJSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)C(=O)OC)SC2=CC=CC=N2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)C(=O)OC)SC2=CC=CC=N2 |
Origin of Product |
United States |
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